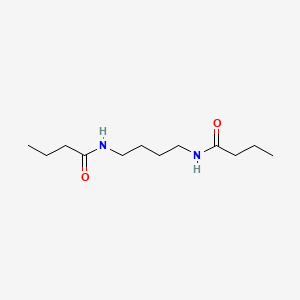
N,N'-1,4-butanediyldibutanamide
Vue d'ensemble
Description
N,N'-1,4-butanediyldibutanamide, commonly known as BBBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBBA is a diamide derivative of butanedioic acid, which is synthesized by the reaction of butanediol with succinic anhydride.
Applications De Recherche Scientifique
BBBA has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. In the pharmaceutical industry, BBBA has been investigated as a potential drug delivery system due to its ability to form stable complexes with various drugs. BBBA has also been studied for its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.
In agriculture, BBBA has been investigated for its potential use as a plant growth regulator. Studies have shown that BBBA can enhance plant growth and increase crop yield by improving nutrient uptake and water retention in plants.
In materials science, BBBA has been studied for its potential use as a polymer additive. BBBA can improve the mechanical properties of polymers, making them more durable and resistant to deformation.
Mécanisme D'action
The mechanism of action of BBBA is not fully understood, but studies have suggested that it works by forming stable complexes with various molecules. BBBA has a unique structure that allows it to form multiple hydrogen bonds with other molecules, making it an effective complexing agent.
Biochemical and Physiological Effects
BBBA has been shown to have various biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that BBBA can improve nutrient uptake and water retention in plants, enhance the mechanical properties of polymers, and form stable complexes with various drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BBBA is its simple and cost-effective synthesis method, which makes it an attractive option for scientific research and industrial applications. BBBA also has a unique structure that allows it to form stable complexes with various molecules, making it an effective complexing agent. However, one of the limitations of BBBA is its limited solubility in water, which can make it difficult to work with in certain lab experiments.
Orientations Futures
There are several future directions for BBBA research, including investigating its potential use as a drug delivery system, studying its anti-inflammatory and antioxidant properties, exploring its use as a plant growth regulator, and investigating its potential use as a polymer additive. Additionally, there is a need for further research to fully understand the mechanism of action of BBBA and its potential applications in various fields.
Conclusion
In conclusion, BBBA is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBBA is synthesized by the reaction of butanediol with succinic anhydride and has been extensively studied for its potential applications in pharmaceuticals, agriculture, and materials science. BBBA has a unique structure that allows it to form stable complexes with various molecules, making it an effective complexing agent. While there are limitations to working with BBBA, its simple and cost-effective synthesis method and potential applications make it an attractive option for future research.
Propriétés
IUPAC Name |
N-[4-(butanoylamino)butyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-3-7-11(15)13-9-5-6-10-14-12(16)8-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJWOBJZDCOSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCCCNC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butanamidobutyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B4736536.png)
![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4736543.png)
![2-{[4-allyl-5-(5-bromo-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4736557.png)

![3-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1,2-benzisoxazole](/img/structure/B4736572.png)
![5-{[3-(anilinocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4736584.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4736588.png)
![N'-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-2-methyl-3-furohydrazide](/img/structure/B4736595.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4736605.png)
![N-[1-(1-azepanylcarbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B4736613.png)

![N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4736621.png)
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B4736627.png)